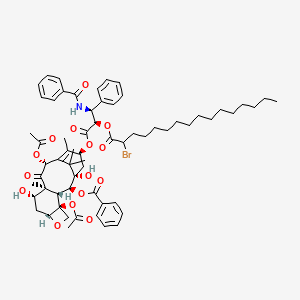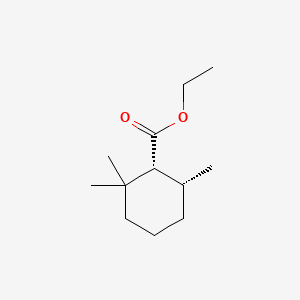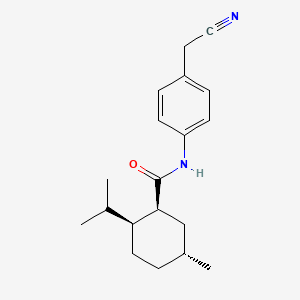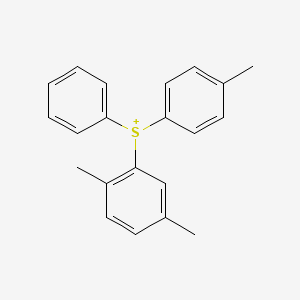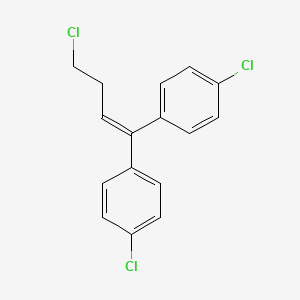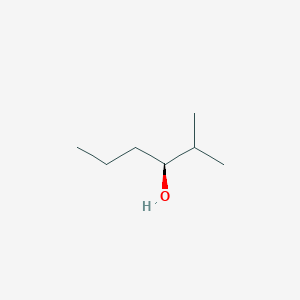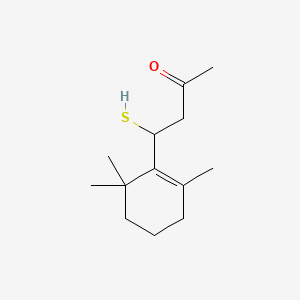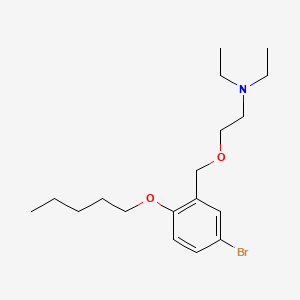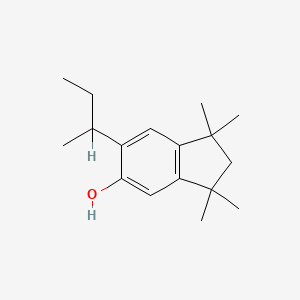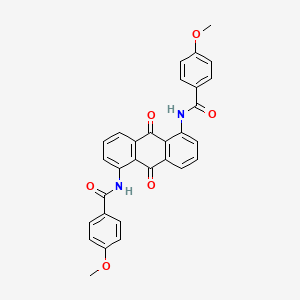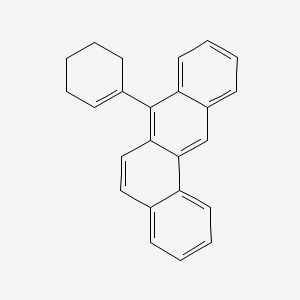
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes a cyclohexene ring. This compound is part of a larger class of chemicals known for their presence in fossil fuels and as byproducts of combustion processes. Benz(a)anthracene derivatives are often studied for their chemical properties and potential biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a cyclohexene derivative reacts with a benz(a)anthracene precursor under controlled conditions. The reaction often requires a catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of such complex PAHs is less common due to their specific applications and potential health hazards. when required, these compounds are synthesized in specialized chemical plants with stringent safety protocols. The process involves high-purity reagents and advanced reaction control systems to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This includes reactions where one atom or group of atoms is replaced by another, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction might produce dihydro derivatives. Substitution reactions can yield halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound is metabolized by enzymes like cytochrome P450, producing reactive intermediates that can bind to DNA and proteins, causing damage and triggering carcinogenic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: A parent compound without the cyclohexene ring.
Benzo(a)pyrene: Another PAH with a similar structure but different biological activity.
Chrysene: A PAH with four fused benzene rings, similar in structure but lacking the cyclohexene moiety.
Uniqueness
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- is unique due to the presence of the cyclohexene ring, which influences its chemical reactivity and biological interactions. This structural feature can affect the compound’s ability to intercalate into DNA and its overall carcinogenic potential.
Propiedades
Número CAS |
36278-16-7 |
|---|---|
Fórmula molecular |
C24H20 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
7-(cyclohexen-1-yl)benzo[a]anthracene |
InChI |
InChI=1S/C24H20/c1-2-9-18(10-3-1)24-21-13-7-5-11-19(21)16-23-20-12-6-4-8-17(20)14-15-22(23)24/h4-9,11-16H,1-3,10H2 |
Clave InChI |
JVQXSPURRMOJPR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
